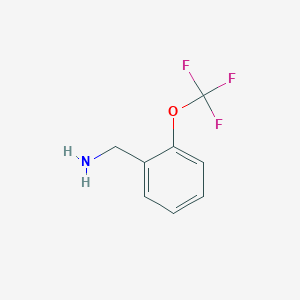

2-(Trifluoromethoxy)benzylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXMMFFZMQMXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380435 | |

| Record name | 2-(Trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-64-8 | |

| Record name | 2-(Trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(trifluoromethoxy)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reduction of 2 Trifluoromethoxy Benzonitrile:

The catalytic hydrogenation of nitriles to primary amines is a widely used industrial process. However, it is an exothermic reaction and can pose significant thermal risks if not properly controlled. The reaction is typically carried out using catalysts such as Raney nickel or cobalt, often under elevated temperature and pressure.

Potential Thermal Hazards:

High Exothermicity: The hydrogenation of the nitrile group is a highly energetic step. A failure in cooling or an incorrect reactant addition rate could lead to a rapid temperature and pressure increase, potentially causing a runaway reaction.

Catalyst Activity: The activity of the catalyst can significantly influence the reaction rate and heat generation. Variations in catalyst quality or loading can lead to unexpected thermal behavior.

Hydrogen Flammability: The use of hydrogen gas under pressure presents a significant fire and explosion hazard.

Reductive Amination of 2 Trifluoromethoxy Benzaldehyde:

Reductive amination involves the reaction of an aldehyde with ammonia (B1221849) in the presence of a reducing agent. This is also a common method for synthesizing primary amines.

Potential Thermal Hazards:

Imine Formation: The initial reaction between the aldehyde and ammonia to form an imine is typically reversible and can be exothermic.

Thermal Stability of Intermediates: The imine intermediate may have limited thermal stability and could decompose if the reaction temperature is not adequately controlled.

Recommendations for Safe Process Design and Operation:

To ensure the thermal safety of 2-(Trifluoromethoxy)benzylamine synthesis, the following measures are recommended:

Calorimetric Studies: Detailed calorimetric studies, such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Reaction Calorimetry (RC1), should be performed to determine key safety parameters. These include the heat of reaction, adiabatic temperature rise, decomposition onset temperature (T_D24), and the Time to Maximum Rate under adiabatic conditions (TMRad).

Process Control: Strict control of reaction parameters, including temperature, pressure, reactant addition rates, and stirring speed, is crucial. The use of a semi-batch process where one reactant is added gradually allows for better heat management.

Cooling System: An efficient and reliable cooling system is essential to dissipate the heat generated during the reaction. Emergency cooling systems should also be in place.

Catalyst Handling: Safe procedures for handling and charging the catalyst must be established, especially for pyrophoric catalysts like Raney nickel.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of flammable mixtures, particularly when using hydrogen.

While specific experimental data for the thermal analysis of this compound synthesis is not publicly available, a thorough understanding of the thermal hazards associated with the key reaction types allows for the development of a robust and safe manufacturing process. The data and recommendations provided here serve as a foundational guide for further process safety studies.

Chemical Reactivity and Transformation Studies

The reactivity of 2-(trifluoromethoxy)benzylamine is characterized by the distinct functionalities of its amine group and the substituted aromatic ring. These features allow for a range of chemical transformations, making it a versatile building block in organic synthesis.

Applications in Chemical and Pharmaceutical Sciences

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and drug discovery, 2-(Trifluoromethoxy)benzylamine serves as a critical starting material and intermediate. The presence of the trifluoromethoxy (-OCF3) group is of particular interest as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Role as a Key Pharmaceutical Intermediate and Building Block

This compound is recognized as a key intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its structural framework is incorporated into more complex compounds, serving as a foundational piece for constructing novel therapeutic agents. The amine group provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of the trifluoromethoxyphenyl moiety into a diverse set of molecular scaffolds. This versatility makes it a valuable tool for medicinal chemists in the development of new drugs. chemimpex.com

The utility of benzylamine (B48309) derivatives, in general, is well-established in pharmaceutical development. For instance, related structures like 2-Fluoro-6-trifluoromethyl-benzylamine and 2-Chloro-3-(trifluoromethyl)benzylamine are also employed as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The trifluoromethoxy group in this compound offers a distinct set of electronic and steric properties compared to trifluoromethyl or simple halogen substituents, providing chemists with a broader palette for molecular design.

Design and Synthesis of Novel Drug Candidates

The unique properties of the trifluoromethoxy group make this compound an attractive building block for the design and synthesis of novel drug candidates. The -OCF3 group is known to be a bioisostere of other functional groups, meaning it can mimic the size and electronic properties of other groups while potentially offering improved pharmacological characteristics. This allows for the fine-tuning of a drug candidate's properties to enhance its efficacy and safety profile.

Researchers utilize this compound to create new molecules with potential applications in various therapeutic areas. scbt.com The synthesis of these novel candidates often involves the reaction of the amine group of this compound with various electrophiles to form amides, ureas, sulfonamides, and other functional groups commonly found in pharmaceuticals.

Modulation of Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the 2-(trifluoromethoxy)benzyl moiety into a drug candidate can significantly modulate its pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties. The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. chemimpex.com This is a particularly important consideration in the development of drugs for central nervous system disorders.

Furthermore, the -OCF3 group is generally resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of the drug. This metabolic stability is a key advantage in drug design, as it can lead to more predictable and sustained therapeutic effects. The electronic nature of the trifluoromethoxy group can also influence how a molecule interacts with its biological target, potentially leading to increased potency and selectivity. chemimpex.com

Development of Therapeutic Agents for Neurological Disorders

There is a notable application of benzylamine derivatives, including those with trifluoromethoxy and trifluoromethyl groups, in the development of therapeutic agents for neurological disorders. chemimpex.comchemimpex.comchemimpex.com The ability of the trifluoromethoxy group to increase lipophilicity and facilitate passage across the blood-brain barrier makes this compound a valuable precursor for drugs targeting the central nervous system. chemimpex.com Research in this area explores the synthesis of compounds for conditions such as neurodegenerative diseases and other neurological ailments. nih.gov The modulation of key enzymes involved in the progression of these disorders is a primary therapeutic strategy. nih.gov

Research into Anti-Cancer and Antitumor Agents

The trifluoromethoxy group is a feature in some compounds investigated for their anti-cancer properties. While direct studies on this compound's anti-cancer activity are not extensively detailed in the provided context, the broader class of trifluoromethyl and trifluoromethoxy-containing compounds has been a subject of interest in oncology research. For instance, various 1,2,3-triazole-containing compounds, which can be synthesized from amine precursors, have been explored as potential anti-cancer agents, including for lung cancer. nih.gov The synthesis of novel compounds derived from this compound could lead to the discovery of new agents with antitumor activity.

Exploration of Anti-Inflammatory Agents

The development of novel anti-inflammatory agents is another area where this compound could serve as a valuable starting material. Inflammation is a key component of many diseases, and the search for new and more effective anti-inflammatory drugs is ongoing. google.com While specific examples of anti-inflammatory agents derived directly from this compound are not provided, the structural motif is relevant to the design of molecules that can modulate inflammatory pathways. The unique properties of the trifluoromethoxy group could be leveraged to create compounds with improved anti-inflammatory activity and a better side-effect profile compared to existing treatments. chemimpex.com

Development of Anti-Infective Agents (e.g., Antibacterial, Antifungal, Antiviral, Antimicrobial)

This compound serves as a key intermediate in the synthesis of novel therapeutic agents with potential anti-infective properties. chemimpex.com The inclusion of the trifluoromethoxy (-OCF₃) group is a strategic approach in medicinal chemistry to enhance the biological activity of a compound. Research into fluorinated compounds has demonstrated the significant role this moiety can play in antimicrobial efficacy.

A study comparing novel chalcone (B49325) derivatives substituted with either trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups revealed the potent impact of the latter on antimicrobial activity. The findings indicated that compounds featuring the trifluoromethoxy group were generally more effective as antibacterial and antifungal agents than their trifluoromethyl counterparts. nih.gov For instance, in tests against various pathogenic microbes, the trifluoromethoxy-substituted chalcone (B3) showed superior or comparable activity to the standard drugs, benzyl (B1604629) penicillin and fluconazole. nih.gov Specifically, the activity of the trifluoromethoxy compound was more pronounced against Gram-positive bacteria, while the trifluoromethyl version favored Gram-negative bacteria. nih.gov These results underscore the potential of utilizing scaffolds like this compound to generate new classes of anti-infective agents.

Table 1: Comparative Antimicrobial Activity of Fluorinated Chalcones This table is based on research findings on trifluoromethyl and trifluoromethoxy substituted chalcone derivatives and is for illustrative purposes regarding the influence of the trifluoromethoxy group.

| Compound Type | Target Microbe | Activity Compared to Standard | Key Finding | Source |

| Trifluoromethoxy Chalcone (B3) | Gram-positive bacteria | Superior | Favored activity against Gram-positive strains. | nih.gov |

| Trifluoromethyl Chalcone (A3) | Gram-negative bacteria | Superior (7.64x > Benzyl Penicillin) | Favored activity against Gram-negative strains. | nih.gov |

| Trifluoromethoxy Chalcone (B3) | Candida albicans | Nearly Equal to Fluconazole | Potent antifungal activity. | nih.gov |

| Trifluoromethoxy Chalcone (B3) | Aspergillus niger | Nearly Equal to Fluconazole | Potent antifungal activity. | nih.gov |

Compounds for Central Nervous System (CNS) Active Drugs

In pharmaceutical development, this compound is considered a crucial intermediate for synthesizing drugs that target the central nervous system. chemimpex.com The presence of fluorine-containing groups is a common feature in many CNS-active drugs. The trifluoromethoxy group, in particular, can be leveraged to fine-tune properties like blood-brain barrier permeability and metabolic stability, which are critical for neurological drugs.

Supporting the relevance of this chemical group in neuroscience, a related compound, 2-Amino-6-trifluoromethoxy benzothiazole (B30560) (PK 26124), has been identified as a potential antagonist of excitatory amino acid neurotransmission. nih.gov This compound demonstrated a spectrum of anticonvulsant activity in various rodent models, preventing seizures induced by several chemical agents and stimuli. nih.gov Another example of a fluorinated compound with CNS activity is Flutazolam, a benzodiazepine (B76468) derivative indicated for insomnia, which exerts sedative, anxiolytic, and anticonvulsant effects. wikipedia.org These examples highlight the established role of fluorinated moieties in the design of compounds targeting neurological disorders, positioning this compound as a valuable precursor in this field. chemimpex.com

Agrochemical Development

The unique properties conferred by the trifluoromethoxy group are also highly sought after in the agrochemical industry. This compound is a versatile intermediate used in the formulation and synthesis of modern crop protection products. chemimpex.com

Intermediates for Crop Protection Agents

The compound functions as a key building block for a variety of crop protection agents. chemimpex.com The introduction of fluorine atoms into agrochemicals is a widely adopted strategy to enhance their potency and stability. In the last two decades, over 50% of newly launched pesticides have been fluorinated compounds. semanticscholar.org A significant portion of these contain a trifluoromethyl group, making related structures with trifluoromethoxy groups highly relevant. semanticscholar.org The demand for trifluoromethylpyridine (TFMP) intermediates, for example, has steadily increased due to their use in top-selling pesticides, illustrating the importance of such fluorinated precursors in the industry. semanticscholar.org

Design of Effective Herbicides and Pesticides

This compound contributes to the development of effective herbicides and pesticides. chemimpex.com The biological activity of many leading agrochemicals is derived from the unique physicochemical properties of their fluorine-containing moieties. semanticscholar.org These properties can influence the molecule's interaction with its biological target in the pest or weed, leading to higher efficacy. The use of intermediates like this compound allows for the rational design of new active ingredients for crop protection. chemimpex.com

Materials Science and Advanced Materials

Beyond life sciences, this compound finds applications in the field of materials science. It is employed in the synthesis of advanced materials, such as specialized polymers and coatings. chemimpex.com The trifluoromethoxy group can impart desirable properties to these materials, including high thermal stability and robust resistance to chemical solvents. chemimpex.com These characteristics are critical for materials used in demanding environments or specialized applications, such as in the electronics and energy storage industries. chemimpex.com

Polymers and Coatings with Specific Chemical Properties

The incorporation of this compound as a monomer in polymer synthesis is a strategy to create advanced materials with specific, enhanced properties. wikipedia.org The presence of the trifluoromethoxy group in the polymer backbone can lead to materials with improved thermal stability and greater resistance to chemical solvents. wikipedia.orgnih.gov Fluorinated polymers, such as those that could be derived from this benzylamine, are known for their high durability, low friction coefficients, and resistance to weathering and chemical attack.

For instance, fluorinated polyimides are a class of high-performance polymers prized for their excellent thermal and mechanical properties. While specific studies on polyimides derived directly from this compound are not prevalent, research on analogous structures containing trifluoromethyl (-CF3) groups shows that these fluorine-containing moieties enhance optical transparency, solubility in organic solvents, and lower the dielectric constant and moisture absorption, all while maintaining high thermal and mechanical stability. The trifluoromethoxy group is expected to impart similar, if not enhanced, characteristics due to its strong electron-withdrawing nature and lipophilicity. mdpi.comrsc.org These properties make such polymers highly desirable for specialty coatings, flexible electronics, and aerospace applications. nih.govmdpi.com

Table 1: Enhanced Properties of Polymers Incorporating Fluorinated Benzylamine Monomers

| Property | Enhancement Attributed to the Trifluoromethoxy Group | Potential Application |

| Thermal Stability | Increased resistance to thermal degradation. | High-temperature coatings, aerospace components. |

| Chemical Resistance | Improved stability against solvents and corrosive chemicals. wikipedia.orgnih.gov | Protective coatings, chemical processing equipment. |

| Solubility | Enhanced solubility in organic solvents for easier processing. rsc.org | Solution-cast films, advanced coatings. |

| Dielectric Constant | Lowered dielectric constant. rsc.org | Microelectronics, high-frequency circuit boards. |

| Optical Transparency | Improved light transmission in the visible spectrum. rsc.org | Flexible displays, optical films. |

| Moisture Resistance | Reduced water absorption. rsc.org | Electronics packaging, outdoor coatings. |

Research into Fluorinated Compounds for Electronics and Energy Storage

The unique electronic properties of fluorinated compounds make them a major focus of research for next-generation electronics and energy storage solutions. wikipedia.orghcmut.edu.vn The introduction of highly electronegative fluorine atoms or fluorine-containing groups like -OCF3 into conjugated organic molecules can significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). internationaljournalssrg.orgwikipedia.org

This modification has several beneficial effects for electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Lowering the LUMO level makes it easier to inject electrons into the material, which can improve device efficiency. internationaljournalssrg.orgwikipedia.org Furthermore, the increased resistance to oxidative degradation enhances the operational stability and lifetime of the electronic components. internationaljournalssrg.org Aryl trifluoromethyl ethers, which share the core functional group with this compound, have been specifically identified as having applications as electro-optical materials and soluble organic semiconductors. wikipedia.org

Table 2: Effect of Fluorination on the Electronic Properties of Organic Materials

| Electronic Property | Impact of Trifluoromethoxy Group | Consequence for Electronic Devices |

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO energy levels. internationaljournalssrg.orgwikipedia.org | Facilitates electron injection; can shift emission color. |

| Electron Injection | Made easier due to lowered LUMO. internationaljournalssrg.org | Improved efficiency in OLEDs and other devices. |

| Oxidative Stability | Increased resistance to degradative oxidation. internationaljournalssrg.orgwikipedia.org | Longer device lifetime and operational stability. |

| Semiconducting Nature | Can induce n-type or ambipolar behavior. internationaljournalssrg.org | Enables fabrication of more complex circuits (e.g., CMOS-like). |

| Solid-State Organization | C-H···F interactions can promote ordered π-stacking. internationaljournalssrg.orgwikipedia.org | Enhanced charge carrier mobility. |

In the field of energy storage, fluorinated compounds are critical. For example, fluoropolymers are widely used as binders and separators in lithium-ion batteries, and fluorinated additives in electrolytes can improve safety and performance. sciengine.com Research into novel materials for batteries and other energy storage devices is a rapidly advancing field. caymanchem.combiorxiv.org While direct use of this compound in current energy storage systems is not documented, its nature as a fluorinated building block makes it a candidate for research into new electrolytes or electrode materials where properties like electrochemical stability and ion conductivity are paramount. wikipedia.org

Development of Fluorescent Probes for Sensing Applications

Fluorescence imaging is a powerful tool for visualizing biological processes in real-time. rsc.org The development of fluorescent probes that can selectively detect specific molecules or ions is a major area of chemical research. rsc.orgresearchgate.net While this compound is not itself a fluorescent probe, its structural components—a benzylamine core and a trifluoromethoxy group—make it a potentially valuable precursor for creating such sensors.

The design of a fluorescent probe often involves a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). The benzylamine moiety can act as a receptor or a reactive site. For example, the amine group can react with aldehydes, a reaction that has been used to create fluorescent sensors that can distinguish between different amines like aniline (B41778) and benzylamine. biorxiv.org The trifluoromethoxy group, as a potent electron-withdrawing group, can significantly modulate the photophysical properties of a fluorophore. mdpi.com Introducing such groups can alter the emission wavelength, quantum yield, and sensitivity of a probe. rsc.org

Recent research has shown that incorporating a trifluoromethyl (-CF3) group, which is electronically similar to the -OCF3 group, onto a benzyl-based probe can dramatically accelerate the probe's activation and enhance its sensitivity for detecting analytes like hydrogen sulfide (B99878) (H2S). This is because the electron-withdrawing nature of the fluorinated group can stabilize transition states in the chemical reaction that releases the fluorophore. Given these principles, this compound could be used to synthesize novel probes where the -OCF3 group is strategically placed to fine-tune the sensor's electronic properties and reactivity, potentially leading to highly sensitive and selective detection of various biological and environmental targets.

Diagnostic Agent Development in Medical Imaging

The development of diagnostic agents for medical imaging techniques like Positron Emission Tomography (PET) is a critical area of pharmaceutical science. PET imaging relies on the detection of radioactive tracers that are designed to accumulate in specific tissues or bind to particular biological targets, such as receptors or enzymes that are overexpressed in diseases like cancer. rsc.org

This compound holds potential as a precursor for PET imaging agents for several reasons. wikipedia.org Firstly, the incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope is a common and highly effective strategy for creating PET tracers due to its convenient half-life and low positron energy. The trifluoromethoxy group, while not directly containing ¹⁸F, establishes the compound as part of a class of molecules well-suited for fluorination strategies. Secondly, molecules with structures similar to this compound have shown promise as imaging agents. For instance, various benzamide (B126) derivatives have been successfully developed as PET tracers for imaging melanin (B1238610) in melanoma tumors. biorxiv.org The benzylamine core provides a versatile scaffold that can be modified to improve target binding and pharmacokinetic properties.

The development of a new PET tracer is a multi-step process that begins with the design and synthesis of candidate molecules, followed by radiolabeling and extensive preclinical evaluation. rsc.org A compound like this compound would serve as a starting material in the synthesis of a more complex molecule designed to bind to a specific biological target. Its trifluoromethoxy group could enhance properties like metabolic stability and membrane permeability, which are crucial for an effective imaging agent. mdpi.com

Table 3: General Stages in the Development of a PET Radiotracer

| Stage | Description | Relevance of this compound |

| 1. Target Identification & Ligand Design | A biological target (e.g., a receptor) is chosen, and a molecule (ligand) is designed to bind to it with high affinity and selectivity. | The benzylamine scaffold can be modified to create a suitable ligand. |

| 2. Synthesis of Precursor | A non-radioactive version of the ligand is synthesized, often with a functional group suitable for later radiolabeling. | This compound could be a key starting material for this synthesis. |

| 3. Radiolabeling | The precursor is reacted with a radioactive isotope, such as ¹⁸F, to produce the final PET tracer. rsc.org | Synthetic routes would be designed to incorporate ¹⁸F onto the molecule. |

| 4. In Vitro Evaluation | The tracer's binding affinity and specificity are tested in cell cultures or tissue samples. | The -OCF3 group may improve binding and lipophilicity. |

| 5. In Vivo Preclinical Imaging | The tracer is tested in animal models to assess its biodistribution, pharmacokinetics, and ability to image the target. | The tracer's ability to reach the target and clear from non-target tissues is evaluated. |

| 6. Clinical Trials | If preclinical studies are successful, the tracer moves into human trials to establish safety and diagnostic efficacy. | The ultimate test of the agent's utility in a clinical setting. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations, had they been available for 2-(Trifluoromethoxy)benzylamine, would offer a wealth of information.

Geometry Optimization and Structural Parameters

The initial step in most computational studies involves geometry optimization, where the molecule's most stable three-dimensional arrangement is determined. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would precisely define the spatial relationship between the benzylamine (B48309) moiety and the trifluoromethoxy group. Without specific studies, these structural parameters remain experimentally determined or uncalculated.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would identify the reactive sites, particularly the influence of the highly electronegative trifluoromethoxy group and the basic amino group on the molecule's electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A low HOMO-LUMO gap typically suggests higher reactivity. The specific energy values and spatial distributions of the HOMO and LUMO for this compound are not documented in the searched literature.

Vibrational Frequencies and Spectral Simulation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure. A detailed vibrational analysis for this compound, including the assignment of specific vibrational modes to the stretching and bending of its various bonds, is not available.

Natural Bond Orbital (NBO) Analysis for Atomic Charges

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding interactions, charge transfer, and hyperconjugative effects. This analysis calculates the charges on individual atoms, providing a more nuanced understanding of the electronic environment than simple electronegativity considerations. Specific NBO analysis results detailing the atomic charges for this compound have not been published.

Electronic Spectra Simulation

Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis spectra) of molecules. This allows for the prediction of the wavelengths of maximum absorption and the nature of the electronic transitions involved. Such a simulation for this compound would elucidate its photophysical properties, but these specific computational results are absent from the available literature.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design.

There is no specific information available in the scientific literature regarding the molecular docking of this compound to any biological targets.

No studies have been published that predict the binding conformations or calculate the binding affinity of this compound with specific enzymes or receptors.

While the benzylamine scaffold is a common starting point in drug discovery, there are no specific examples in the literature of this compound being used in a structure-based drug design program.

Conceptual DFT Methods for Chemical Reactivity Analysis

Conceptual Density Functional Theory (DFT) provides a framework to understand and predict the chemical reactivity of molecules using various calculated descriptors.

The values for these global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been calculated and reported for this compound in available research.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. No analysis of the local reactivity of this compound has been published.

Thermal Safety Analysis of Synthetic Processes

A comprehensive thermal safety analysis is paramount for the industrial-scale synthesis of this compound to mitigate the risks of runaway reactions and thermal decomposition. While specific, in-depth calorimetric studies on the synthesis of this exact molecule are not extensively available in public literature, a robust analysis can be constructed by examining the thermal properties of key starting materials, intermediates, and the reaction types involved in its plausible synthetic routes. The primary routes to this compound likely involve the reduction of 2-(trifluoromethoxy)benzonitrile (B1304637) or the reductive amination of 2-(trifluoromethoxy)benzaldehyde.

Thermal Properties of Key Compounds:

A critical first step in thermal safety analysis is understanding the intrinsic thermal stability of the compounds involved in the synthesis. Safety data sheets and supplier information provide some of this essential data.

| Compound Name | CAS Number | Molecular Formula | Flash Point (°C) | Boiling Point (°C) |

| 2-(Trifluoromethoxy)benzaldehyde | 94651-33-9 | C₈H₅F₃O₂ | 67.2 | 77 @ 20 mmHg |

| 2-(Trifluoromethyl)benzonitrile | 447-60-9 | C₈H₄F₃N | No data available | No data available |

| 2-(Trifluoromethyl)benzylamine | 3048-01-9 | C₈H₈F₃N | No data available | No data available |

| 3-(Trifluoromethyl)benzylamine | 2740-83-2 | C₈H₈F₃N | 71 | No data available |

Analysis of Synthetic Routes and Potential Thermal Hazards:

Biological and Pharmacological Investigations

Mechanism of Action Studies

The precise mechanisms of action for 2-(Trifluoromethoxy)benzylamine are not extensively documented in publicly available research. However, based on the activity of structurally related compounds, several potential mechanisms can be inferred.

Interaction with Specific Molecular Targets and Pathways

While direct studies on this compound are limited, molecular docking simulations of similar molecules, such as those containing a benzylamine (B48309) or trifluoromethoxy moiety, have been conducted to predict their interactions with biological targets. For instance, docking studies on various benzylamine derivatives have shown potential interactions with the active sites of enzymes like acetylcholinesterase and monoamine oxidase B. nih.gov The trifluoromethoxy group, known for its lipophilicity and electron-withdrawing properties, can significantly influence a molecule's ability to cross biological membranes and bind to protein targets. It is plausible that this compound could interact with various receptors and enzymes, but specific experimental validation is required.

Inhibition of Photosynthetic Electron Transport in Herbicides

Some herbicides are known to function by inhibiting photosynthetic electron transport. ucanr.eduunl.eduumn.edu These inhibitors typically bind to proteins within the photosystem II (PSII) complex, disrupting the flow of electrons and leading to the production of reactive oxygen species that cause cellular damage. ucanr.eduunl.edu A study on diphenyl ether herbicides containing a trifluoromethoxy group, such as methyl-2[4-(4-trifluoromethoxy) phenoxy] propanoate, demonstrated that these compounds inhibit linear electron transport between photosystem II and photosystem I. nih.gov Although this compound is not a diphenyl ether, the presence of the trifluoromethoxy group suggests a potential, yet uninvestigated, for interaction with components of the photosynthetic apparatus. However, no direct research has been published to confirm that this compound acts as a photosynthetic electron transport inhibitor.

Competitive Binding Studies at Protein Binding Niches

Competitive binding assays are a fundamental tool in pharmacology to determine if and how a compound interacts with a specific protein, often by measuring its ability to displace a known ligand. nih.gov This technique is crucial for understanding the affinity and specificity of a compound for its target. While there are no specific published competitive binding studies for this compound, this methodology would be essential to experimentally validate any predicted interactions with molecular targets and to determine its binding affinity (Ki) or inhibitory concentration (IC50). Such studies would elucidate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor at a given binding site.

Enzyme Inhibition Profiles

The inhibitory activity of this compound against several key enzymes has been a subject of theoretical interest, primarily due to the known activities of related compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are clinically important for the management of Alzheimer's disease. nih.govnih.gov While there is no direct experimental data reporting the IC50 or Ki values for this compound, derivatives of benzylamine and compounds containing the trifluoromethoxy group have been investigated as cholinesterase inhibitors. For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE. nih.gov Furthermore, molecular docking studies of 5-trifluoromethoxy-2-indolinone derivatives, which contain the trifluoromethoxy group, have shown potent dual inhibition of both AChE and BuChE. nih.gov These findings suggest that the this compound scaffold may possess inhibitory activity against these enzymes.

Table 1: Cholinesterase Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | IC50: 27.0–106.8 μM | nih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BuChE | IC50: 58.0–277.5 μM | nih.gov |

| 1-(Thiomorpholin-4-ylmethyl)-5-trifluoromethoxy-2-indolinone derivative (6g) | AChE | Ki: 0.35 μM | nih.gov |

| 1-(Thiomorpholin-4-ylmethyl)-5-trifluoromethoxy-2-indolinone derivative (6g) | BuChE | Ki: 0.53 μM | nih.gov |

| 1-Benzyl-5-trifluoromethoxy-2-indolinone derivative (7m) | AChE | Ki: 0.69 μM | nih.gov |

β-Secretase (BACE-1) Inhibition

The enzyme β-secretase (BACE-1) is a key target in the development of treatments for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. scispace.comnih.gov The development of effective and specific BACE-1 inhibitors has been challenging. nih.gov There are no published studies that have specifically evaluated this compound as a BACE-1 inhibitor. However, the search for novel, small-molecule BACE-1 inhibitors is an active area of research, and computational screening of compound libraries is a common approach to identify potential candidates. chemrxiv.org Given its chemical structure, this compound could be a candidate for such screening, but its actual inhibitory activity against BACE-1 remains to be determined experimentally.

Carbonic Anhydrase (hCAs) Inhibition

Derivatives of this compound have been investigated for their inhibitory effects on human carbonic anhydrases (hCAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Certain benzimidazolium salts featuring a 4-trifluoromethoxybenzyl substituent have demonstrated potent inhibition against acetylcholinesterase (AChE) and hCAs. nih.gov Specifically, these compounds exhibited Ki values ranging from 5.57±0.96 to 43.07±11.76 nM for hCA I and 4.38±0.43 to 18.68±3.60 nM for hCA II. nih.gov

The design of CA inhibitors often focuses on achieving isoform selectivity to target specific disease-related enzymes. nih.gov The inclusion of moieties like the trifluoromethoxybenzyl group can influence this selectivity. nih.gov For instance, some novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown satisfactory selectivity towards CA VII over CA I and II, with KIs in the subnanomolar range. unifi.it While sulfonamides are a classic class of CA inhibitors, the exploration of other scaffolds, including those incorporating trifluoromethoxybenzyl groups, continues to be an active area of research. nih.govscienceopen.com The goal is to develop inhibitors with high potency and selectivity for specific CA isoforms implicated in various pathologies like glaucoma, epilepsy, and cancer. nih.govunifi.it

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 4-Trifluoromethoxybenzyl Substituted Benzimidazolium Salts

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| Benzimidazolium Salt Derivatives | 5.57±0.96 to 43.07±11.76 | 4.38±0.43 to 18.68±3.60 |

Data sourced from a study on benzimidazolium salts containing a trifluoromethoxybenzyl group. nih.gov

Inhibition of Enzymes in Inflammatory Pathways

The anti-inflammatory potential of compounds containing the trifluoromethoxybenzyl moiety has been explored through their ability to inhibit key enzymes in inflammatory pathways. For instance, benzimidazole (B57391) derivatives with trifluoromethyl and methoxy (B1213986) substitutions have been shown to effectively inhibit secretory phospholipases A2. researchgate.net Additionally, certain derivatives have demonstrated inhibitory activity against other pro-inflammatory enzymes and cytokines. researchgate.netnih.gov

Research has shown that some fluorine-substituted benzo[h]quinazoline-2-amine derivatives can act as NF-κB inhibitors, a crucial transcription factor in the inflammatory response. researchgate.net By inhibiting the phosphorylation of IκBα and p65, these compounds can suppress the NF-κB signaling pathway. researchgate.net Similarly, N-2-(phenylamino) benzamide (B126) derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I, targeting both inflammation and tumor progression. nih.gov These compounds were found to inhibit the production of nitric oxide (NO), COX-2, and IL-1β in RAW264.7 cells. nih.gov The introduction of a trifluoromethoxy group into various molecular scaffolds is a strategy being investigated to enhance anti-inflammatory activity. nih.govnih.gov

Inhibition of Enzymes Involved in Neurotransmitter Biosynthesis

The impact of this compound derivatives on enzymes involved in neurotransmitter biosynthesis is an area of ongoing investigation. The trifluoromethoxy group can significantly alter the physicochemical properties of a molecule, which in turn can affect its interaction with biological targets, including enzymes. mdpi.com While direct studies on this compound and neurotransmitter biosynthesis enzymes are not extensively detailed in the provided context, related research on similar structures provides insights. For example, the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a serotonin (B10506) transporter imaging agent highlights the relevance of benzylamine derivatives in neuroscience research. nih.gov The serotonin transporter is a key protein in regulating serotonin levels, a critical neurotransmitter.

Anti-Cyclin-Dependent Kinase Activities of Derivatives

Derivatives incorporating the benzylamine scaffold have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer. nih.gov For instance, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives were synthesized and evaluated as CSNK2A inhibitors, a protein kinase with roles in cell growth and proliferation. mdpi.com

Dual inhibition of CDK5 and GSK3β has been shown to protect neurons from neuroinflammatory-mediated degeneration. nih.gov This suggests that compounds targeting these kinases could have therapeutic potential in neurodegenerative diseases. nih.gov The development of dual inhibitors of FLT3 and CHK1, another important kinase in the DNA damage response, has also been pursued, with some 5-trifluoromethyl-2-aminopyrimidine derivatives showing potent activity. nih.gov The inclusion of a trifluoromethoxy group on the benzylamine moiety could potentially modulate the inhibitory activity and selectivity of these compounds against various CDKs.

Structure-Activity Relationship (SAR) Studies

Impact of Trifluoromethoxy and Trifluoromethyl Groups on Biological Activity

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are frequently utilized in medicinal chemistry to modulate the biological activity of drug candidates. mdpi.com Both groups are strongly electron-withdrawing and can significantly influence a molecule's properties. mdpi.comnih.gov

The -CF3 group, in particular, is known to enhance metabolic stability and lipophilicity. mdpi.com Its high electronegativity can improve interactions with biological targets. mdpi.com Studies have shown that substituting a methyl group with a trifluoromethyl group can, in some cases, increase biological activity by an order of magnitude or more. acs.org For example, an isoxazole (B147169) derivative with a -CF3 group was found to be nearly eight times more active as an anti-cancer agent compared to its non-trifluoromethylated counterpart. rsc.orgnih.gov

Role of Lipophilicity and Metabolic Stability in Bioavailability

Lipophilicity is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its bioavailability. nih.govnih.gov Both the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are known to increase the lipophilicity of a molecule. mdpi.comnih.govbeilstein-journals.org This enhanced lipophilicity can facilitate the passage of a drug candidate through biological membranes. nih.gov

Electronic Properties and Their Influence on Biological Interactions

The incorporation of a trifluoromethoxy (-OCF3) group into the structure of this compound plays a pivotal role in defining its chemical behavior and biological activity. mdpi.com This functional group is a strong electron-withdrawing substituent due to the high electronegativity of its fluorine atoms. mdpi.comacs.org This property significantly alters the electron distribution within the molecule, which can enhance electrostatic interactions and hydrogen bonding with biological targets. mdpi.com

The trifluoromethoxy group also increases the lipophilicity, or fat-solubility, of the molecule. mdpi.com This enhanced lipophilicity can facilitate the compound's ability to permeate biological membranes, a crucial factor for in vivo transport and bioavailability. mdpi.com Furthermore, the -OCF3 group provides metabolic stability by being resistant to enzymatic degradation, which can improve the half-life and pharmacological efficacy of the molecule. mdpi.com The steric bulk of the trifluoromethoxy group, larger than that of a methyl group, can also contribute to increased binding affinity and selectivity for specific biological receptors. mdpi.com

Aggregate Biological Activity

Antibacterial and Antifungal Activities

Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial properties. Schiff bases are compounds containing an azomethine or imine group (-C=N-), and their biological activity is often attributed to this functional group. semanticscholar.orggsconlinepress.com The synthesis of Schiff bases from 2-(trifluoromethoxy)aniline (B52511) (a related compound) has yielded derivatives with significant activity against a range of bacterial and fungal strains. researchgate.net

For instance, certain Schiff base derivatives have shown effectiveness against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL. researchgate.net These compounds also exhibited good to moderate activity against fungi, with high sensitivity observed in strains like Aspergillus fumigatus. researchgate.net The antimicrobial efficacy of these derivatives is often linked to the imine group's ability to form hydrogen bonds with the active sites of cellular constituents, thereby disrupting normal cellular processes. semanticscholar.orggsconlinepress.com The presence of the trifluoromethoxy group is believed to enhance these activities. nih.gov

Table 1: Antimicrobial Activity of 2-(Trifluoromethoxy)aniline Schiff Base Derivatives

| Microorganism | Type | Activity Level | MIC/MFC (µg/mL) |

| Bacillus subtilis | Bacterium | Sensitive | 15.6 |

| Enterococcus faecalis | Bacterium | Sensitive | 15.6 |

| Staphylococcus aureus | Bacterium | Sensitive | 15.6 |

| Staphylococcus epidermidis | Bacterium | Sensitive | 15.6 |

| Proteus vulgaris | Bacterium | Sensitive | 15.6 |

| Klebsiella oxytoca | Bacterium | Sensitive | 15.6 |

| Klebsiella pneumoniae | Bacterium | Sensitive | 15.6 |

| Aspergillus fumigatus | Fungus | High Sensitivity | 15.6 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from a study on Schiff bases of 2-(trifluoromethoxy)aniline. researchgate.net

Antitumor Properties

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are significant in the development of anticancer agents. rsc.orgnih.gov The incorporation of a -CF3 group has been shown to enhance the anti-cancer activity of molecules, in some cases making them significantly more potent than their non-fluorinated counterparts. rsc.orgnih.gov This enhancement is attributed to the group's impact on lipophilicity, metabolic stability, and binding selectivity. nih.gov

Metal complexes, particularly those involving Schiff bases derived from compounds like this compound, have been a focus of antitumor research. nih.govnih.gov The coordination of a Schiff base to a metal ion can amplify its cytotoxic effects. nih.govresearchgate.net These complexes can interact with and damage DNA or inhibit enzymes crucial for cancer cell survival, such as topoisomerases. gsconlinepress.com For example, some Schiff base metal complexes have shown potent cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG-2). nih.gov

Table 2: Cytotoxic Activity of Related Schiff Base Metal Complexes

| Cell Line | Type of Cancer | Activity |

| MCF-7 | Breast Cancer | Significant |

| HCT-116 | Colon Cancer | Significant |

| HepG-2 | Liver Cancer | Significant |

Activity is based on studies of various Schiff base metal complexes, which serve as models for the potential of this compound derivatives. nih.gov

Potential Herbicidal and Fungicidal Properties of Derivatives

The trifluoromethoxy group is an important functional group in the field of agrochemicals. mdpi.com Several marketed agrochemicals, including herbicides and fungicides, contain this moiety. mdpi.com Derivatives of benzylamines with trifluoromethoxy and trifluoromethyl groups have been investigated for their potential use in agriculture. nih.govresearchgate.net

Research into pyrazole (B372694) derivatives, for instance, has yielded compounds with significant herbicidal activity against both broadleaf and grassy weeds. nih.govresearchgate.net Some of these compounds have demonstrated pre-emergence herbicidal effects with good crop selectivity, indicating they are safe for crops like maize. nih.govresearchgate.net Similarly, triazole derivatives containing trifluoromethyl groups have been developed as potent fungicides, effective against a wide range of plant-pathogenic fungi such as various species of Botrytis cinerea and Pyricularia oryzae. nih.gov The fungicidal action of these compounds often involves the inhibition of crucial fungal enzymes. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Trifluoromethoxylating Reagents

The synthesis of trifluoromethoxy-containing compounds has historically been a challenge due to the harsh conditions or volatile, difficult-to-handle reagents required. iaea.org A significant trend in modern fluorine chemistry is the development of novel, user-friendly trifluoromethoxylating reagents that are more stable, selective, and scalable. iaea.orgresearchgate.net

Early methods often involved multi-step sequences such as chlorine-fluorine exchange on trichloromethyl ethers or the oxidative desulfurization-fluorination of xanthates. mdpi.com While effective, these pathways often suffer from low functional group tolerance. mdpi.comchemrevlett.com More recent innovations have focused on both electrophilic and nucleophilic reagents that can directly install the OCF3 group under milder conditions.

Several promising reagents have emerged from these efforts:

Hypervalent Iodine Reagents: Pioneered by Togni, these electrophilic reagents can trifluoromethylate heteroatoms like oxygen, but their application to phenols can sometimes lead to competing C-trifluoromethylation. mdpi.com

Trifluoromethyl Nonafluorobutanesulfonate (TFNf): Developed as a bench-stable, reactive, and scalable liquid, TFNf is a powerful nucleophilic trifluoromethoxylating reagent. researchgate.netbohrium.com It is effective for the trifluoromethoxylation of alkyl bromides and alcohols and can be used in the regio- and stereoselective hydrotrifluoromethoxylation of alkynes. researchgate.netbohrium.com

Trifluoromethyl Methylsulfonate (TFMS) and Trifluoromethyl Benzoate (TFBz): These reagents, developed to overcome the limitations of earlier compounds, offer improved stability and practicality. sci-hub.sewiley-vch.de TFBz, for instance, can be prepared from inexpensive fluoride (B91410) sources, making it an economically viable option. wiley-vch.de

Benzimidazole (B57391) N–OCF3 Scaffolds: These reagents function via photo-induced homolytic cleavage, generating an OCF3 radical under blue light irradiation, enabling radical trifluoromethoxylation of arenes. sci-hub.se

The continuous development of such reagents is critical for making complex molecules like 2-(Trifluoromethoxy)benzylamine and its derivatives more accessible for research and industrial applications. iaea.org

Table 1: Comparison of Selected Modern Trifluoromethoxylating Reagents

| Reagent | Type | Key Features | Common Applications |

|---|---|---|---|

| Togni Reagents | Electrophilic | Enables trifluoromethylation of heteroatoms. mdpi.com | O-Trifluoromethylation of N-heteroaromatic alcohols. mdpi.com |

| TFNf | Nucleophilic | Bench-stable, scalable, recyclable nonaflyl part. researchgate.netbohrium.com | Trifluoromethoxylation of alkyl halides and alcohols; hydrotrifluoromethoxylation of alkynes. bohrium.com |

| TFMS | Nucleophilic | Potent synthetic utility in the presence of fluoride. sci-hub.se | Asymmetric difunctionalization of olefins. sci-hub.se |

| TFBz | Nucleophilic | Shelf-stable, can be prepared from inexpensive sources. wiley-vch.de | Preparation of trifluoromethyl ethers. sci-hub.se |

| Benzimidazole N–OCF3 | Radical | Generates OCF3 radical under blue light irradiation. sci-hub.se | Oxidative benzylic C–H trifluoromethoxylation. sci-hub.se |

Exploration of New Fluorinated Functional Groups and Analogs

While the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are well-established in medicinal chemistry, there is a growing trend toward exploring other fluorinated functional groups to fine-tune molecular properties. tandfonline.comtandfonline.com These novel groups and analogs often serve as bioisosteres, mimicking the steric and electronic properties of existing functionalities while offering distinct advantages in lipophilicity, metabolic stability, or binding interactions. rsc.orgresearchgate.net

The trifluoromethoxy group itself is valued for its high lipophilicity (Hansch parameter π = 1.04) and metabolic stability. sci-hub.semdpi.com However, researchers are investigating related motifs to expand the available chemical space. nih.goveurekaselect.com

Key areas of exploration include:

Difluoromethoxy (OCF2H) Group: This group is a close analog of the OCF3 group and can act as a hydrogen bond donor, a property the OCF3 group lacks. mdpi.com This can lead to improved binding selectivity with target proteins. ArOCF2H compounds also exhibit greater conformational flexibility compared to their ArOCF3 counterparts, which may be advantageous for optimal receptor binding. mdpi.com

Pentafluorosulfanyl (SF5) Group: The SF5 group is gaining popularity as a "super-trifluoromethyl" group due to its greater electronegativity, lipophilicity, and steric bulk compared to the CF3 group. nih.govnih.gov While synthetic methods are still developing, its unique electronic properties make it an intriguing option for modulating the activity of bioactive molecules. nih.gov

Other Fluoroalkyl Groups: There is a clear trend toward the wider use of various fluoroalkyl-substituted aliphatic compounds, including those with CHF2 and other polyfluorinated moieties. tandfonline.com These groups allow for subtle adjustments to a molecule's physicochemical profile. rsc.org

The exploration of these analogs provides a powerful strategy for lead optimization in drug discovery, allowing for the creation of derivatives of scaffolds like this compound with potentially improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Advanced Catalytic Systems and Asymmetric Synthesis Strategies

The synthesis of chiral organofluorine compounds is a major focus of current research, as the spatial arrangement of atoms is critical for biological activity. The development of advanced catalytic systems that can control stereochemistry during the introduction of fluorine or fluorinated groups is paramount. acs.orgchimia.ch For a precursor like this compound, such strategies could enable the synthesis of enantiomerically pure derivatives.

Recent progress has been made across several domains of catalysis:

Transition-Metal Catalysis: Metal complexes are widely used to catalyze fluorination reactions. For example, nickel-based catalysts, such as NiCl2–BINAP systems, have been effective in the direct asymmetric fluorination of α-aryl acetic acid derivatives. acs.org Copper-catalyzed reactions are also prominent, particularly for forming C(sp²)–CF3 bonds. mdpi.com

Organocatalysis: Chiral small-molecule catalysts (organocatalysts) have emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. chimia.ch Chiral phosphoric acids, (thio)ureas, and cinchona alkaloids have been successfully employed in enantioselective electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net

Photoredox and Enzymatic Catalysis: These emerging areas offer new modes of reactivity. Photo-induced reactions can generate radicals under mild conditions for fluorination or fluoroalkylation. sci-hub.se Furthermore, enzymatic approaches are being explored to achieve high levels of stereocontrol, expanding the toolbox for creating complex chiral fluorinated molecules with precision. the-innovation.org

These advanced strategies, particularly those enabling asymmetric synthesis, are crucial for accessing single-enantiomer fluorinated compounds, which is often a requirement for therapeutic applications. acs.orgthe-innovation.org

Integration of Computational Methods for Rational Drug Design

The design of new drugs and materials is increasingly guided by computational chemistry. nih.govtaylor.edu For organofluorine compounds, computational methods are invaluable for understanding and predicting the effects of fluorine substitution, thereby accelerating the design-synthesis-test cycle. acs.orgnih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to this effort. taylor.edu These tools allow researchers to:

Predict Molecular Properties: The introduction of a highly electronegative group like trifluoromethoxy dramatically alters a molecule's electronic properties, pKa, and conformation. tandfonline.comnih.gov Computational models can predict these changes, helping to rationalize structure-activity relationships (SAR). nih.gov For instance, electrostatic potential maps can visualize how the OCF3 group influences electron distribution in a molecule like this compound. mdpi.com

Guide Synthetic Development: Computational studies can elucidate reaction mechanisms, helping to optimize conditions and predict the feasibility of new synthetic routes. taylor.edu

Rational Drug Design: By modeling the interaction between a fluorinated ligand and its biological target (e.g., a protein binding pocket), researchers can design molecules with enhanced binding affinity and selectivity. nih.govnumberanalytics.com This in silico screening reduces the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

While these computational methods are still evolving, their integration into the research workflow is a clear trend that promises a more rational and efficient approach to the development of novel fluorinated molecules. nih.govacs.org

Applications in Emerging Fields (e.g., Quantum Chemistry, Advanced Materials)

Beyond their established roles in pharmaceuticals and agrochemicals, compounds containing the trifluoromethoxy group are finding applications in new and emerging scientific fields. mdpi.combeilstein-journals.org The unique electronic properties and high stability conferred by the OCF3 group make these molecules attractive for advanced materials and fundamental quantum chemical studies. mdpi.comnih.gov

Advanced Materials: In materials science, the incorporation of trifluoromethoxy and other fluorinated groups is being explored to create novel materials with tailored properties. For example, trifluoromethyl- and trifluoromethoxy-substituted compounds are used in the design of host materials for phosphorescent organic light-emitting diodes (OLEDs). researchgate.net The strong electron-withdrawing nature of these groups helps to stabilize molecular orbital energy levels, leading to high triplet energies and improved device efficiency and stability. researchgate.net

Quantum Chemistry: The trifluoromethoxy group presents an interesting case for fundamental quantum chemical investigation. taylor.edu Its electronic properties are complex; it is strongly electron-withdrawing, yet the oxygen's p-electrons can interact with the C-F bonds, leading to unusual conformational preferences, such as the tendency for the O-CF3 bond to be orthogonal to an adjacent aromatic ring. sci-hub.se Studying these effects provides deeper insight into chemical bonding and non-covalent interactions, which is fundamental to all areas of chemistry.

As research in these areas progresses, the demand for versatile fluorinated building blocks, including derivatives of this compound, is likely to increase, opening up new avenues for their application.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | C8H8F3NO |

| Trifluoromethyl | CF3 |

| Trifluoromethoxy | OCF3 |

| Trichloromethyl ether | -OCCl3 |

| Xanthate | ROCS2R' |

| Trifluoromethyl Nonafluorobutanesulfonate | TFNf |

| Alkyl bromide | R-Br |

| Trifluoromethyl Methylsulfonate | TFMS |

| Trifluoromethyl Benzoate | TFBz |

| Difluoromethoxy | OCF2H |

| Pentafluorosulfanyl | SF5 |

| Difluoromethyl | CHF2 |

| N-fluorobenzenesulfonimide | NFSI |

| Nickel(II) chloride | NiCl2 |

| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl |

| 3,6-bis(trifluoromethyl)-9H-carbazole | CF3Cz |

Q & A

Q. What are the established synthetic routes for preparing 2-(Trifluoromethoxy)benzylamine, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination of precursors like 2-(trifluoromethoxy)benzaldehyde. Key steps include:

- Nucleophilic substitution : Reacting 2-(trifluoromethoxy)benzyl halides with ammonia or amines under controlled conditions (e.g., in DMF at 80–100°C) .

- Catalytic reduction : Hydrogenation of nitriles or imines using palladium or platinum catalysts to yield the primary amine .

Optimization strategies : - Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purity validation (>95%) is achievable via column chromatography or recrystallization .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the trifluoromethoxy group’s presence (δ ~75–80 ppm for F coupling in H NMR) and benzylamine backbone .

- FTIR : Peaks at ~1250 cm (C–O–CF) and ~3350 cm (N–H stretch) verify functional groups .

- Mass spectrometry : ESI-MS or GC-MS confirms molecular ion peaks at m/z 191.15 (M) .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to its flammability (flash point: 69°C) and skin corrosion (GHS Category 1B) .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N/Ar) to prevent degradation .

- Waste disposal : Neutralize with dilute HCl before transferring to halogenated waste containers .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic or basic conditions?

Answer:

- Acidic conditions : The trifluoromethoxy group’s electron-withdrawing nature increases susceptibility to hydrolysis. Kinetic studies (pH 1–14, 25–60°C) show degradation rates spike at pH >10, forming 2-(trifluoromethoxy)benzoic acid. Stabilize with buffered solutions (pH 4–6) during reactions .

- Basic conditions : Amine protonation reduces nucleophilicity. Use protecting groups (e.g., Boc) during functionalization to prevent side reactions .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

Answer:

- Electronic effects : The trifluoromethoxy group is meta-directing due to its strong −I effect. Density Functional Theory (DFT) calculations predict preferential substitution at the para position relative to the amine group .

- Experimental validation : Nitration reactions yield 4-nitro derivatives, confirmed by H NMR and X-ray crystallography .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Answer:

- Contradictions : Reported solubility in water (0.1 mg/mL) vs. DCM (>50 mg/mL) may arise from impurities or measurement methods (e.g., shake-flask vs. HPLC) .

- Resolution : Conduct controlled solubility tests using USP-grade solvents. For aqueous applications, use co-solvents (e.g., 10% ethanol) to enhance solubility .

Methodological Recommendations

- Synthetic challenges : Optimize reaction time and temperature to avoid over-reduction or decomposition.

- Analytical discrepancies : Cross-validate results using multiple techniques (e.g., NMR + HPLC).

- Safety compliance : Regularly review updated SDS from suppliers like Combi-Blocks or JRD Fluorochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.